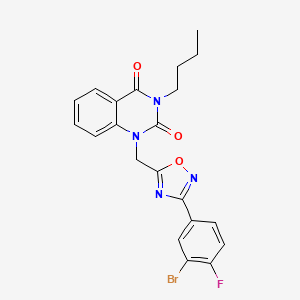

1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione

Description

1-((3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a butyl group at position 3 and a 1,2,4-oxadiazole ring at position 1. The oxadiazole moiety is further functionalized with a 3-bromo-4-fluorophenyl group, enhancing its electronic and steric properties.

Key structural attributes include:

- Quinazoline-2,4-dione core: Known for its role in DNA intercalation and kinase inhibition.

- 1,2,4-Oxadiazole ring: Imparts metabolic stability and dipole interactions for target binding.

- Butyl chain: May influence lipophilicity and membrane permeability.

Properties

IUPAC Name |

1-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-butylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrFN4O3/c1-2-3-10-26-20(28)14-6-4-5-7-17(14)27(21(26)29)12-18-24-19(25-30-18)13-8-9-16(23)15(22)11-13/h4-9,11H,2-3,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSZZLFKCQACOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione is a complex heterocyclic molecule that incorporates both oxadiazole and quinazoline moieties. These structural features are known to confer a range of biological activities, making such compounds of significant interest in medicinal chemistry. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 386.13 g/mol. The presence of bromine and fluorine substituents suggests potential for enhanced biological activity due to their electronic properties.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit broad-spectrum antimicrobial properties. A study highlighted that compounds with this scaffold showed significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .

| Compound | Activity | Reference |

|---|---|---|

| Oxadiazole Derivative A | Strong against S. aureus | |

| Oxadiazole Derivative B | Effective against E. coli | |

| Oxadiazole Derivative C | Antitubercular activity |

Anti-inflammatory Activity

Compounds similar to the target molecule have been reported to possess anti-inflammatory effects. For instance, derivatives featuring the oxadiazole structure have demonstrated inhibition of pro-inflammatory cytokines in various in vitro assays .

Anticancer Activity

The quinazoline moiety is recognized for its anticancer properties. Studies have shown that quinazoline derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation . The incorporation of the oxadiazole ring may further enhance this activity through synergistic mechanisms.

The biological activities are often attributed to the ability of these compounds to interact with key biological targets:

- Enzymatic Inhibition : Many oxadiazole derivatives inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : Compounds may also act as modulators of various receptors involved in inflammatory responses or tumor growth.

Case Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. explored a series of oxadiazole derivatives for their antimicrobial efficacy. The most promising compounds showed MIC values lower than those of standard antibiotics, indicating their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Properties

Research conducted by Salama et al. synthesized several oxadiazole derivatives and tested them for anti-inflammatory activity using animal models. The results demonstrated significant reductions in inflammation markers compared to control groups, suggesting therapeutic potential in inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit promising anticancer properties. For instance, compounds containing oxadiazole structures have been synthesized and evaluated for their ability to inhibit cancer cell growth. The incorporation of bromine and fluorine substituents in the phenyl ring enhances the biological activity of these compounds by improving their interaction with cellular targets .

Case Study:

A study published in Molecules demonstrated that oxadiazole derivatives showed significant inhibition against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest . The specific compound studied was found to interact effectively with cancer-related proteins through molecular docking studies.

Antidiabetic Potential

The oxadiazole scaffold has also been explored for its antidiabetic properties. Research indicates that certain derivatives can improve insulin sensitivity and glucose uptake in cells. The unique structural features of 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione may enhance its efficacy as an antidiabetic agent .

Case Study:

In vitro studies have shown that related oxadiazole compounds can activate pathways involved in glucose metabolism. These findings suggest that the compound may serve as a lead for developing new antidiabetic medications .

Photoluminescent Properties

Oxadiazoles are known for their photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent materials. The incorporation of halogen atoms like bromine and fluorine can enhance the stability and efficiency of these materials.

Research Findings:

Studies have reported the synthesis of oxadiazole-based materials that exhibit strong fluorescence under UV light. These materials have potential applications in display technologies and sensors .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Core Structure: The target compound’s quinazoline-dione core distinguishes it from thieno-pyrimidine (e.g., ) or quinoline-dione (e.g., ) derivatives, which may alter DNA-binding or enzyme-inhibition profiles.

- Substituent Effects : The 3-bromo-4-fluorophenyl group in the target compound provides stronger halogen bonding compared to 2-chlorophenyl in or phenyl in .

- Lipophilicity : The butyl chain in the target compound likely increases logP compared to shorter alkyl or benzyl substituents in analogues.

Table 2: Antimicrobial Activity of Oxadiazole-Containing Analogues

Key Findings :

- Oxadiazole-pyrimidine hybrids (e.g., ) exhibit moderate antimicrobial activity, suggesting the target compound’s oxadiazole-quinazoline system may also possess bioactivity.

- Substituent position matters: 3-Bromo-4-fluorophenyl (target) may enhance activity against resistant strains compared to simpler aryl groups in .

Comparison with Analogues :

- Thieno-pyrimidine derivatives () require thiophene ring annulation, which is more complex than quinazoline-dione synthesis.

- Triazole-containing analogues () rely on click chemistry, offering modularity but differing in metabolic stability compared to oxadiazoles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.